2-Benzyl-1,3-thiazole-4-carboxylic acid
Overview
Description
2-Benzyl-1,3-thiazole-4-carboxylic acid is a compound that belongs to the thiazole class, which is noted for its significance in medicinal chemistry due to its presence in compounds with various bioactivities. Thiazole and its derivatives are versatile scaffolds in synthetic organic chemistry, enabling the development of numerous compounds with potential pharmacological activities.
Synthesis Analysis
The synthesis of thiazole derivatives, including structures similar to 2-Benzyl-1,3-thiazole-4-carboxylic acid, involves strategic functionalization and cyclization reactions. Synthesis approaches often leverage the reactivity of carboxylic acid derivatives and their intermediates to introduce the benzyl and thiazole components. Techniques such as the reaction of acid chlorides with amines or the condensation of thiourea with dichloroacetic acid and aromatic aldehydes have been explored (Li et al., 2015; Al Dulaimy et al., 2017).
Molecular Structure Analysis
Detailed structural, electronic, and spectroscopic studies of thiazole derivatives, including 2-Benzyl-1,3-thiazole-4-carboxylic acid, utilize techniques such as X-ray diffraction, NMR, and DFT calculations. These studies help in understanding the conformational stability, electronic distribution, and potential reactive sites of the molecules (Singh et al., 2019).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, including cyclocondensation, acylation, and nucleophilic substitution, offering pathways for further functionalization. The reactivity of the thiazole ring and the carboxylic acid group enables the synthesis of a wide range of derivatives with potential bioactivity (Radatz et al., 2014).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and other areas. Studies often focus on the crystalline behavior and thermal stability of these compounds, providing insights into their suitability for various applications (Kosma et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-Benzyl-1,3-thiazole-4-carboxylic acid and related derivatives, including their reactivity, potential as ligands, and interactions with biological targets, are of significant interest. Their ability to engage in hydrogen bonding and other non-covalent interactions makes them valuable in the design of molecules with desired biological activities (Durcik et al., 2020).
Scientific Research Applications
Synthesis Methods and Chemical Reactions
Synthesis of 2-Substituted 1,3-Benzoselenazoles
A study by Radatz et al. (2014) outlines a metal-free method for synthesizing 2-substituted 1,3-benzoselenazoles, indicating the versatility of thiazole derivatives in chemical synthesis (Radatz et al., 2014).
Synthesis of Hydroxy-Substituted 2-Aminobenzothiazole Derivatives
Durcik et al. (2020) report a novel synthesis method for hydroxy-substituted 2-aminobenzothiazole derivatives, highlighting the compound's potential as building blocks in drug discovery (Durcik et al., 2020).
Biological Activities and Applications
Fungicidal and Antivirus Activities
Fengyun et al. (2015) synthesized novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives and found them to exhibit significant fungicidal and antivirus activities (Fengyun et al., 2015).
Antibacterial Properties
Al Dulaimy et al. (2017) synthesized 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives and reported their antibacterial properties, suggesting their potential use in combating bacterial infections (Al Dulaimy et al., 2017).
Corrosion Inhibition
- Mild Steel Anti-Corrosion Potential: Chaitra et al. (2016) explored the use of thiazole derivatives as corrosion inhibitors for mild steel in acidic media, showcasing their potential in industrial applications (Chaitra et al., 2016).
Molecular Docking and Inhibition Studies
- Acetylcholinesterase Inhibition: Haroon et al. (2021) conducted studies on thiazole-4-carboxylates for acetylcholinesterase inhibition, indicating their potential use in treating neurological disorders (Haroon et al., 2021).
Mechanistic Insights and Novel Synthetic Methods
Degradation of Thiazole-4-Carboxylic Acids
Hall and Walker (1966) utilized the Curtius reaction for degrading thiazole-4-carboxylic acids, providing insights into the chemical properties and degradation pathways of such compounds (Hall & Walker, 1966).
Convenient Synthesis of 2-Acyl Benzothiazoles/Thiazoles
Huang et al. (2019) developed an efficient strategy for synthesizing 2-acyl benzothiazoles/thiazoles, highlighting the compound's utility in chemical syntheses (Huang et al., 2019).
properties
IUPAC Name |
2-benzyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVVHURAIHESSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363440 | |
Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,3-thiazole-4-carboxylic acid | |
CAS RN |
36916-44-6 | |
Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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